1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862452
InChI: InChI=1S/C12H18N4/c1-9(2)8-16-11(7-13-3)15-10-5-4-6-14-12(10)16/h4-6,9,13H,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC17862452

Molecular Formula: C12H18N4

Molecular Weight: 218.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine -

Specification

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
IUPAC Name N-methyl-1-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine
Standard InChI InChI=1S/C12H18N4/c1-9(2)8-16-11(7-13-3)15-10-5-4-6-14-12(10)16/h4-6,9,13H,7-8H2,1-3H3
Standard InChI Key AXRIBRUAMIRXQY-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=NC2=C1N=CC=C2)CNC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (molecular formula: C₁₂H₁₈N₄; molecular weight: 218.30 g/mol) consists of a bicyclic imidazo[4,5-b]pyridine system substituted at the 3-position with an isobutyl group (-CH₂CH(CH₃)₂) and at the 2-position with an N-methylmethanamine moiety (-CH₂NHCH₃) . The imidazo[4,5-b]pyridine core comprises a five-membered imidazole ring fused to a pyridine ring, with nitrogen atoms at positions 1, 3, and 7 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-methyl-1-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine
SMILESCC(C)CN1C(=NC2=C1N=CC=C2)CNC
InChIKeyAXRIBRUAMIRXQY-UHFFFAOYSA-N
LogP (iLOGP)0.0
Topological Polar Surface Area45.5 Ų

The isobutyl group enhances lipophilicity (LogP = 0.0), improving membrane permeability compared to chlorine- or methyl-substituted analogs . The N-methylmethanamine side chain introduces a basic nitrogen, facilitating interactions with biological targets through hydrogen bonding and ionic interactions .

Synthesis and Reaction Pathways

Tandem SₙAr–Reduction–Cyclization Strategy

A scalable synthesis route involves a one-pot tandem process (Scheme 1) :

  • SₙAr Reaction: 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with amines in H₂O–isopropanol at 80°C.

  • Reduction: In situ reduction of the nitro group to an amine using catalytic hydrogenation.

  • Cyclization: Reaction with aldehydes or ketones to form the imidazo[4,5-b]pyridine core .

For 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, isobutylamine serves as the nucleophile in the SₙAr step, followed by cyclization with formaldehyde to install the N-methylmethanamine group . This method achieves yields of 65–78% under mild conditions, avoiding toxic transition-metal catalysts .

Physicochemical and Pharmacokinetic Profiles

Solubility and Bioavailability

The compound exhibits poor aqueous solubility (0.0000876 mg/mL) , necessitating formulation strategies such as salt formation or lipid-based delivery systems. Despite this, its moderate lipophilicity (LogP = 0.0) and topological polar surface area (45.5 Ų) suggest potential for blood-brain barrier penetration .

Table 2: Pharmacokinetic Predictions

ParameterPredictionSource
GI AbsorptionLow
CYP2C19 InhibitionYes
CYP3A4 InhibitionYes
P-glycoprotein SubstrateYes

Enzyme inhibition data indicate potential drug-drug interactions, particularly with substrates of CYP2C19 and CYP3A4 .

Biological Activity and Applications

CompoundSubstituentBioactivityUniqueness
1-(3-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamineChlorineAntimicrobialHigher polarity
2-(Isopropyl)imidazo[4,5-b]pyridineIsopropylAnticancerReduced bioavailability
1-(Methyl)imidazo[4,5-b]pyridineMethylNeuroprotectiveSimplified structure

Future Directions and Challenges

While 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine shows promise, further studies are needed to:

  • Optimize solubility via prodrug design or nanoformulations.

  • Validate CYP inhibition profiles in vitro and in vivo.

  • Explore anticancer activity through kinase inhibition assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator